molecular formula C13H18ClNO2S B12450121 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide CAS No. 1018537-12-6

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide

Cat. No.: B12450121
CAS No.: 1018537-12-6
M. Wt: 287.81 g/mol
InChI Key: NQBBHPNMYSSQGI-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonamide group substituted with a 2-chloroethyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonamide moiety, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include substituted sulfonamides with various functional groups.

    Oxidation: Major products are sulfone derivatives.

    Reduction: The primary product is the corresponding amine derivative.

Scientific Research Applications

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interfere with DNA replication and cell division.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action at the molecular level.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide involves its interaction with cellular components, particularly DNA. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately inhibiting cell proliferation. The compound may also interact with specific enzymes and proteins, altering their function and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)-N-methyl-benzenesulfonamide
  • 4-(2-Chloroethyl)-N-phenyl-benzenesulfonamide
  • 4-(2-Chloroethyl)-N-cyclohexyl-benzenesulfonamide

Uniqueness

4-(2-Chloroethyl)-N-cyclopentyl-benzenesulfonamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific applications in medicinal and industrial chemistry.

Properties

CAS No.

1018537-12-6

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

4-(2-chloroethyl)-N-cyclopentylbenzenesulfonamide

InChI

InChI=1S/C13H18ClNO2S/c14-10-9-11-5-7-13(8-6-11)18(16,17)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9-10H2

InChI Key

NQBBHPNMYSSQGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CCCl

Origin of Product

United States

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